REACTION_SMILES
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[C:25]([OH:26])([CH3:27])([CH3:28])[CH3:29].[CH3:16][C:17](=[CH:18][CH3:19])[CH3:20].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:12][CH3:13])[c:7]([CH:10]=[O:11])[cH:8][cH:9]1)=[O:14].[Cl+:21]([O-:22])[O-:23].[Na+:24].[OH2:15]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:12][CH3:13])[c:7]([C:10](=[O:11])[OH:22])[cH:8][cH:9]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C=O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |